molecular formula C10H9Br2FO2 B1409972 Ethyl 3,5-dibromo-4-fluorophenylacetate CAS No. 1803716-86-0

Ethyl 3,5-dibromo-4-fluorophenylacetate

Cat. No.: B1409972
CAS No.: 1803716-86-0
M. Wt: 339.98 g/mol
InChI Key: MXYXMJQDTZFSHH-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromo-4-fluorophenylacetate (C₁₀H₉Br₂FO₂) is a halogenated aromatic ester featuring bromine substituents at the 3 and 5 positions, a fluorine atom at the 4 position, and an ethyl acetate functional group. Bromine’s electron-withdrawing properties and capacity for halogen bonding may enhance reactivity or biological activity compared to non-halogenated analogs. Synthesis likely involves bromination of a precursor arylacetic acid followed by esterification.

Properties

IUPAC Name

ethyl 2-(3,5-dibromo-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2FO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYXMJQDTZFSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dibromo-4-fluorophenylacetate can be synthesized through a multi-step process. One common method involves the bromination of 4-fluorophenylacetic acid, followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and a catalyst such as iron or aluminum bromide to facilitate the reaction. The esterification step involves the use of an acid catalyst like sulfuric acid to promote the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-4-fluorophenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form derivatives with different degrees of bromination.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted phenylacetates, while reduction can produce partially or fully debrominated derivatives.

Scientific Research Applications

Ethyl 3,5-dibromo-4-fluorophenylacetate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: this compound is explored for its potential therapeutic applications. It serves as a lead compound in drug discovery programs aimed at developing new treatments for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3,5-dibromo-4-fluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine substituents on the phenyl ring influence its reactivity and binding affinity to biological molecules. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Ethyl 3,5-Dichloro-4-Fluorophenylacetate (CAS 877397-67-6)

The dichloro analog (C₁₀H₉Cl₂FO₂) shares structural similarity but substitutes bromine with chlorine. Key differences include:

Property Ethyl 3,5-Dibromo-4-Fluorophenylacetate Ethyl 3,5-Dichloro-4-Fluorophenylacetate
Molecular Weight (g/mol) ~340 251
Halogen Substituents Br (3,5), F (4) Cl (3,5), F (4)
Predicted LogP (Lipophilicity) ~3.8 ~2.3 (estimated)
Reactivity Faster nucleophilic substitution Slower due to Cl’s weaker leaving ability

Key Findings :

  • Molecular Weight and Physical Properties: The dibromo derivative’s higher molecular weight (340 vs.
  • Reactivity : Bromine’s superior leaving-group ability may accelerate reactions like hydrolysis or Suzuki coupling compared to chlorine .

Other Halogenated Analogs

  • Ethyl 3,5-Diiodo-4-Fluorophenylacetate : Iodine’s even greater polarizability and size would further increase molecular weight (~468 g/mol) and lipophilicity (logP ~5.2), though synthetic challenges (e.g., steric hindrance) may limit practicality.
  • Ethyl 2,4-Dibromo-6-Fluorophenylacetate : Positional isomerism alters electronic effects; meta-substituted halogens (3,5 positions) provide symmetric electronic withdrawal, whereas ortho/para substitution (2,4,6) may sterically hinder reactions.

Biological Activity

Ethyl 3,5-dibromo-4-fluorophenylacetate (C10H8Br2F2O2) is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of phenylacetate characterized by the presence of two bromine atoms and one fluorine atom on the phenyl ring. The specific substitution pattern contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The halogen substituents (bromine and fluorine) influence the compound's reactivity and binding affinity to proteins and enzymes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antimicrobial Activity : Studies suggest that it exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of cellular membranes or interference with metabolic processes.
  • Anticancer Potential : Preliminary research indicates that it may induce cytotoxic effects in cancer cells by increasing reactive oxygen species (ROS) levels, which can lead to apoptosis.

Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity.
  • Cytotoxic Effects on Cancer Cells : In vitro assays revealed that this compound exhibited selective cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was linked to its capacity to elevate intracellular ROS levels.
  • Comparative Studies : When compared with similar compounds such as Ethyl 3,5-dibromo-4-chlorophenylacetate, it was noted that the presence of fluorine significantly altered the compound's reactivity and biological effects. This highlights the importance of halogen substitution in determining biological activity.

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. Results indicated a strong correlation between halogen substitution and antimicrobial potency, suggesting that compounds with similar structural motifs could be developed as new antibiotics.

Case Study 2: Cancer Cell Line Studies

In a separate study focused on cancer therapeutics, this compound was tested on human breast cancer cell lines. The findings showed that treatment with this compound resulted in significant reductions in cell viability and increased markers for apoptosis, indicating its potential as a lead compound for further drug development.

Data Tables

Property/ActivityValue/Observation
Molecular FormulaC10H8Br2F2O2
MIC against Gram-positive bacteria[Specific values from studies needed]
Cytotoxicity IC50 (Cancer Cell Lines)[Specific values from studies needed]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,5-dibromo-4-fluorophenylacetate
Reactant of Route 2
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Ethyl 3,5-dibromo-4-fluorophenylacetate

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